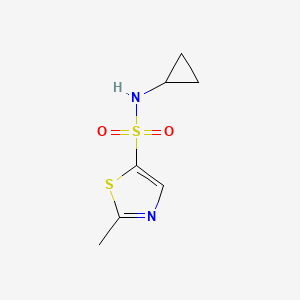

3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline-2,4-diones are a class of compounds that have garnered significant interest due to their diverse pharmacological properties. The compound "3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a derivative within this class, which suggests potential biological activity based on the structure-activity relationships observed in similar compounds .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives often involves the construction of the quinazoline ring followed by functionalization at various positions to introduce different substituents that confer unique properties to the molecules. For instance, the synthesis of ten quinazolinediones has been reported, with some derived from Mexican Zanthoxylum species . Another study describes the synthesis of pyrazole-quinazoline-2,4-dione hybrids, which were designed using a ring-expansion strategy . Additionally, methods for synthesizing 3-hydroxy-quinazoline-2,4-dione derivatives have been reported, which serve as scaffolds for selective Gly/NMDA and AMPA receptor antagonists . These methods often involve intramolecular cyclization and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-diones is crucial for their interaction with biological targets. For example, the co-crystal structure of a quinazoline-2,4-dione derivative with the AtHPPD enzyme revealed important interactions such as bidentate chelating with a metal ion and π-π stacking, which are essential for potent inhibitory activity . The presence of specific substituents can also influence the binding affinity and selectivity towards different receptors, as seen with the introduction of chlorine atoms or the 6-(1,2,4-triazol-4-yl) group .

Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions, which are often exploited to synthesize novel derivatives with desired biological activities. For instance, the reaction of imidazo[1,5-c]quinazoline-3,5-dione derivatives with oxiranes leads to monohydroxyalkylated products, demonstrating chemoselectivity . The formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation is another example of a reaction used to synthesize quinazolin-2,4(1H,3H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4-diones, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds. For example, the introduction of electron-withdrawing or electron-donating groups can affect the overall reactivity and solubility of the compounds . The presence of specific functional groups can also lead to the formation of metabolites through biotransformation, as seen with the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione, which undergoes S-methylation and ring-hydroxylation .

科学的研究の応用

Cytotoxic Activity and Anticancer Potential

One significant area of research involves the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity. These compounds, related structurally to quinazoline-2,4-dione derivatives, have shown potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some derivatives exhibited IC(50) values less than 10 nM, indicating high potency as cytotoxins. This promising anticancer potential highlights the broader applicability of quinazoline derivatives in developing novel anticancer agents (Deady et al., 2003).

Herbicidal Activity and Agricultural Applications

Another research focus is on the synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, highlighting their potential in herbicide discovery. These compounds, particularly one with the IC50 value of 84 nM, have shown approximately 16-fold more potency than pyrasulfotole and 2.7-fold more than mesotrione against AtHPPD. This discovery paves the way for developing more effective herbicides for resistant weed control, showcasing the agricultural applications of quinazoline derivatives (He et al., 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 3,4-dimethylphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "3,4-dimethylphenylhydrazine", "2-ethoxybenzoyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-2-aminobenzoic acid by condensation of 2-aminobenzoic acid and 2-nitrobenzaldehyde in ethanol.", "Step 2: Reduction of the nitro group in 2-nitrobenzylidene-2-aminobenzoic acid to form 2-amino-2-(2-carboxyphenyl)benzene in the presence of sodium hydride and ethanol.", "Step 3: Cyclization of 2-amino-2-(2-carboxyphenyl)benzene with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 3-ethyl-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one.", "Step 4: Conversion of 3-ethyl-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one to 3-(2-ethoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one by reaction with 2-ethoxybenzoyl chloride in the presence of triethylamine and chloroform.", "Step 5: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reaction of 3-(2-ethoxyphenyl)hydrazine with ethyl chloroformate in the presence of triethylamine and chloroform, followed by reaction with sodium azide and hydrochloric acid.", "Step 6: Conversion of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reaction with methanol and hydrochloric acid.", "Step 7: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 3,4-dimethylphenylhydrazine in the presence of sodium hydroxide and water." ] } | |

CAS番号 |

1207020-42-5 |

製品名 |

3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C27H24N4O4 |

分子量 |

468.513 |

IUPAC名 |

3-(3,4-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-21(23)25-28-24(35-29-25)16-30-22-11-7-5-9-20(22)26(32)31(27(30)33)19-14-13-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3 |

InChIキー |

SEAWSYDNLYTMSS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)

![4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2530134.png)

![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)